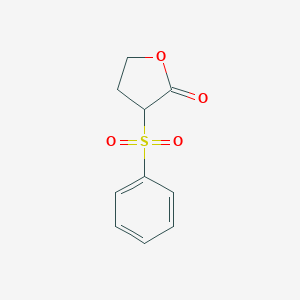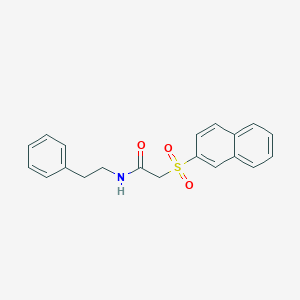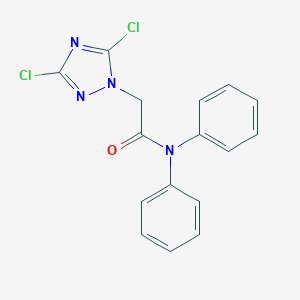
3-(Benzenesulfonyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)oxolan-2-one, also known as sulfobutylether-β-cyclodextrin (SBE-β-CD), is a cyclic oligosaccharide that has been widely used in the pharmaceutical industry as a solubilizing and stabilizing agent for poorly soluble drugs. SBE-β-CD has a hydrophobic cavity that can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Mécanisme D'action
The mechanism of action of SBE-β-CD is based on its ability to form inclusion complexes with hydrophobic drugs. The hydrophobic drug molecules are encapsulated in the hydrophobic cavity of SBE-β-CD, which increases their solubility in aqueous solutions. The inclusion complexes can also protect the drug molecules from degradation and improve their stability.
Biochemical and Physiological Effects:
SBE-β-CD has been shown to be biocompatible and non-toxic at therapeutic doses. It is rapidly eliminated from the body through renal excretion and does not accumulate in tissues. SBE-β-CD can also interact with biological membranes and modulate their properties, which can affect the absorption, distribution, and metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
SBE-β-CD has several advantages for lab experiments, including its ability to improve the solubility and stability of drugs, its biocompatibility and non-toxicity, and its ease of use. However, SBE-β-CD also has some limitations, such as its high cost, its potential for drug interactions, and its variability in quality and purity.
Orientations Futures
There are several future directions for the research and development of SBE-β-CD. One direction is to optimize the synthesis method to improve the yield and purity of SBE-β-CD. Another direction is to investigate the potential of SBE-β-CD for the delivery of new classes of drugs, such as peptides and proteins. Additionally, the interaction of SBE-β-CD with biological membranes and its effect on drug transport and metabolism could be further studied. Finally, the safety and efficacy of SBE-β-CD could be evaluated in clinical trials for various diseases.
In conclusion, SBE-β-CD is a promising solubilizing and stabilizing agent for poorly soluble drugs. Its ability to form inclusion complexes with hydrophobic drugs has been extensively studied and demonstrated to improve their solubility, stability, and bioavailability. The future directions for the research and development of SBE-β-CD include optimizing its synthesis method, investigating its potential for new classes of drugs, studying its interaction with biological membranes, and evaluating its safety and efficacy in clinical trials.
Méthodes De Synthèse
SBE-β-CD can be synthesized by reacting β-cyclodextrin with chloroalkanesulfonyl chloride in the presence of a base. The reaction results in the substitution of one hydroxyl group of β-cyclodextrin with a sulfonyl group, which forms the hydrophobic cavity of SBE-β-CD.
Applications De Recherche Scientifique
SBE-β-CD has been extensively studied for its application in drug delivery. It has been shown to improve the solubility, stability, and bioavailability of various drugs, including anticancer agents, antifungal agents, and antiviral agents. SBE-β-CD can also enhance the permeability of drugs across biological membranes, which can improve their efficacy.
Propriétés
Nom du produit |
3-(Benzenesulfonyl)oxolan-2-one |
|---|---|
Formule moléculaire |
C10H10O4S |
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)oxolan-2-one |
InChI |
InChI=1S/C10H10O4S/c11-10-9(6-7-14-10)15(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
NMOJFSCWVALDCM-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1COC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)

![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)



![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)


![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)